molecular formula C13H15N3O2 B8394422 Methyl 4-{[(1-methylimidazol-2-yl)methyl]amino}benzoate

Methyl 4-{[(1-methylimidazol-2-yl)methyl]amino}benzoate

Cat. No.: B8394422
M. Wt: 245.28 g/mol
InChI Key: CIFHZZKGPGICLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(1-methylimidazol-2-yl)methyl]amino}benzoate is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

methyl 4-[(1-methylimidazol-2-yl)methylamino]benzoate

InChI

InChI=1S/C13H15N3O2/c1-16-8-7-14-12(16)9-15-11-5-3-10(4-6-11)13(17)18-2/h3-8,15H,9H2,1-2H3

InChI Key

CIFHZZKGPGICLT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methyl-2-imidazolecarboxaldehyde (5.0 mmol) and methyl-4-aminobenzoate (5.0 mmol) were mixed in MeOH (7 mL). Acetic acid (0.3 mL) was added and the mixture stirred for 30 minutes at room temperature. The reaction mixture was cooled, sodium cyanoborohydride (5.0 mmol) was added and the reaction allowed to stir at room temperature for a further 17 h. The reaction mixture was then concentrated under vacuum and partitioned between H2O and EtOAc. The aqueous layer was extracted with EtOAc, and the combined organic layers were washed with H2O, brine, dried over MgSO4 and the solvent removed under vacuum. The residue was purified by flash chromatography (silica gel, 5% MeOH in DCM) to give methyl 4-{[(1-methylimidazol-2-yl)methyl]amino}benzoate: m/z=246 in MS ES+ as a pale yellow solid which was used directly in the subsequent step.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three

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